N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-5-carboxamide
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Overview
Description
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-5-carboxamide is a complex organic compound featuring a fused furo[2,3-c]pyridine ring system linked to an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-5-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the furo[2,3-c]pyridine core, which can be synthesized through cyclization reactions involving pyridine derivatives and suitable electrophiles. The imidazole ring is then introduced via a condensation reaction with an appropriate imidazole precursor.
Key steps in the synthesis may include:
Cyclization: Formation of the furo[2,3-c]pyridine ring through intramolecular cyclization.
Condensation: Coupling of the furo[2,3-c]pyridine intermediate with an imidazole derivative under acidic or basic conditions.
Amidation: Introduction of the carboxamide group through reaction with an amine or ammonia source.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-carboxamide: Similar structure but with a different position of the carboxamide group.
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-5-sulfonamide: Contains a sulfonamide group instead of a carboxamide.
Uniqueness
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-5-carboxamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its unique combination of the furo[2,3-c]pyridine and imidazole rings, along with the carboxamide functionality, makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-1H-imidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c18-12(10-7-14-8-16-10)15-3-5-17-4-1-9-2-6-20-11(9)13(17)19/h1-2,4,6-8H,3,5H2,(H,14,16)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEIYWOJUHDIHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1C=CO2)CCNC(=O)C3=CN=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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